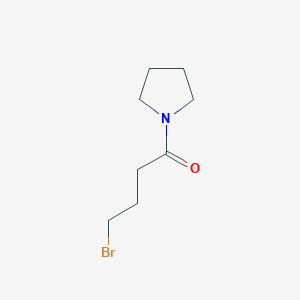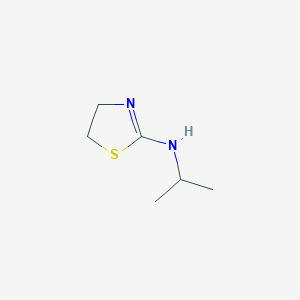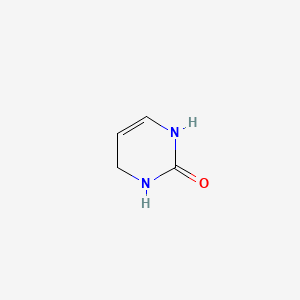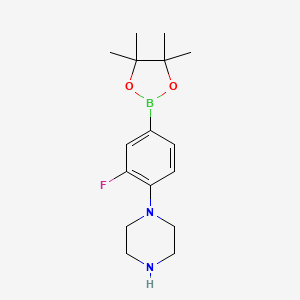
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is a complex organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide typically involves the reaction of 3-(trifluoromethoxy)benzyl isothiocyanate with N-phenylformamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone at elevated temperatures, often around 100°C . The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(3-(trifluoromethoxy)benzyl)glycine: This compound shares the trifluoromethoxy group but differs in its overall structure and properties.
N-Acetyl-3-(trifluoromethoxy)aniline: Another compound with a trifluoromethoxy group, known for its unique reactivity and applications.
Uniqueness
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13F3N2O2S |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-phenyl-N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]formamide |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-14-8-4-5-12(9-14)10-20-15(24)21(11-22)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24) |
InChI Key |
RXAOBDXJDAWGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C=O)C(=S)NCC2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)

![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)



![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)





